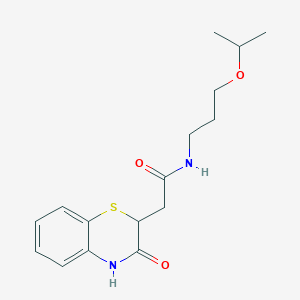

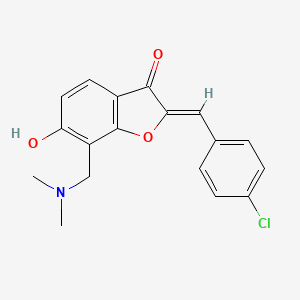

![molecular formula C20H20N2O4 B2833766 3-甲氧基-N-[4-(甲氧基甲基)-6-甲基-2-氧代-1,2-二氢-7-喹啉基]苯甲酰胺 CAS No. 866050-76-2](/img/structure/B2833766.png)

3-甲氧基-N-[4-(甲氧基甲基)-6-甲基-2-氧代-1,2-二氢-7-喹啉基]苯甲酰胺

货号 B2833766

CAS 编号:

866050-76-2

分子量: 352.39

InChI 键: ZIBDWNIUUISOTB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a carboxamide group, and a quinoline group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. This compound’s structure includes a quinoline group, which is a type of heterocyclic aromatic compound. This could potentially make the compound more stable and less reactive. The methoxy and carboxamide groups could also influence the compound’s polarity and solubility .Physical And Chemical Properties Analysis

Some general properties can be inferred from the compound’s structure. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the exact arrangement of its atoms and the strength of the intermolecular forces .科学研究应用

合成和化学性质

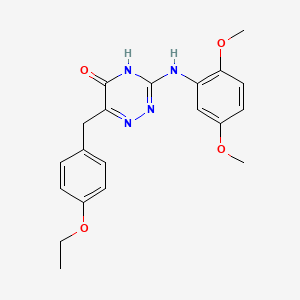

- 该化合物已在亲核反应中进行了探索,揭示了其与各种试剂的反应性,包括氢氧化物离子、甲醇和乙醇。这些研究为理解其在化学合成和药物设计中的潜在应用提供了基础 (Hamby & Bauer, 1987).

在制药研究中的潜力

- 与该化合物密切相关的喹喔啉衍生物的研究突出了它们在开发新药剂方面的潜力。例如,它们在手性药物成分的功能化烯烃的不对称氢化中显示出前景 (Imamoto 等,2012).

- 此外,已经合成了具有潜在抗肿瘤特性的特定喹喔啉衍生物,这表明进一步探索的可能领域 (Nasr、Abbasi 和 Nabih,1974).

抗菌活性

- 一些喹喔啉衍生物已证明具有抗菌活性,这表明我们感兴趣的化合物可能在这个领域具有潜力。对于在喹喔啉核上具有特定取代基的化合物,这一点尤其相关 (Mohsen 等,2014).

在抗结核治疗中的潜力

- 喹喔啉-2-羧酸盐 1,4-二氧化物衍生物已显示出对结核分枝杆菌的显着活性,表明类似化合物在抗结核治疗中的潜力 (Jaso 等,2005).

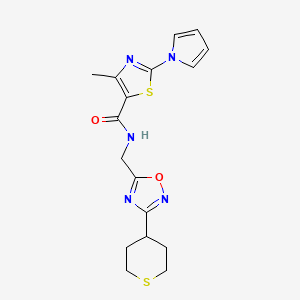

用于药物开发的晶体学研究

- 类似化合物的晶体学分析为开发新的高血压疗法和其他药物提供了宝贵的见解,表明了我们化合物未来研究的途径 (Shishkina 等,2018).

作用机制

属性

IUPAC Name |

3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12-7-16-14(11-25-2)9-19(23)21-18(16)10-17(12)22-20(24)13-5-4-6-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBDWNIUUISOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)NC(=O)C=C2COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326070 |

Source

|

| Record name | 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679217 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide | |

CAS RN |

866050-76-2 |

Source

|

| Record name | 3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

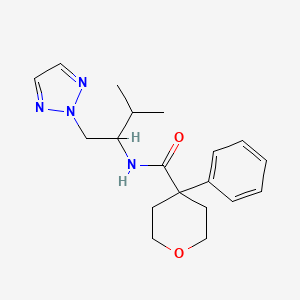

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)

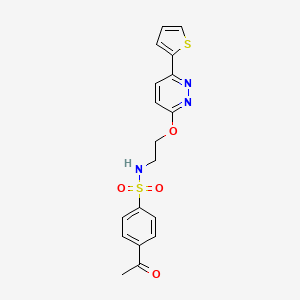

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)

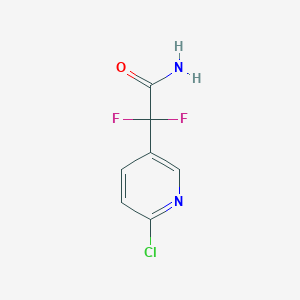

![4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2833688.png)

![2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole](/img/structure/B2833690.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)

![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)